Difacinona

Descripción general

Descripción

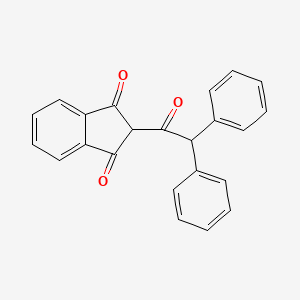

La difenadiona es un compuesto químico conocido por sus propiedades anticoagulantes. Se utiliza principalmente como rodenticida para controlar poblaciones de ratas, ratones, topillos y ardillas terrestres . La difenadiona funciona como un antagonista de la vitamina K, que interrumpe el proceso de coagulación sanguínea en los mamíferos .

Mecanismo De Acción

La difenadiona ejerce sus efectos inhibiendo la enzima reductasa de epóxido de vitamina K, que es esencial para la activación de los factores de coagulación II, VII, IX y X . Esta inhibición previene la carboxilación de estos factores de coagulación, lo que lleva a una coagulación sanguínea deteriorada y, en última instancia, a la anticoagulación .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Diphacinone has been extensively studied for its pharmacological effects, toxicity profiles, and environmental impact. Below are key areas of research:

Toxicokinetics and Hemostasis

Research has shown that diphacinone acts by inhibiting the vitamin K cycle, which is crucial for synthesizing blood clotting factors. This mechanism leads to lethal hemorrhaging in exposed organisms. For example, studies on eastern screech-owls demonstrated that exposure to diphacinone resulted in significant coagulopathy within days, with liver concentrations correlating with prolonged clotting times . The elimination half-lives of diphacinone from liver and kidney tissues were found to be 11.7 days and 2.1 days, respectively .

Residue Analysis in Wildlife

A sensitive liquid chromatography-tandem mass spectrometry method has been developed for quantifying diphacinone residues in animal tissues. In studies conducted in Hawaii, average liver residues in rodents were observed at levels such as 3.7 μg/g . This method allows researchers to assess the impact of diphacinone on non-target species and evaluate secondary poisoning risks.

Impact on Non-target Species

Diphacinone has been shown to have varying levels of toxicity across different species. For instance, Northern bobwhite quail exhibited prolonged clotting times following sublethal doses, indicating significant anticoagulant effects even at lower concentrations . Understanding these effects is critical for wildlife management strategies that aim to minimize non-target exposure.

Environmental Management Applications

Diphacinone is primarily utilized in rodent control programs, especially in agricultural settings and conservation areas.

Rodent Control Strategies

The application methods of diphacinone significantly influence its effectiveness and the risk of secondary exposure to non-target wildlife. A study comparing bait station applications versus aerial broadcasts found no significant difference in residue levels across methods; however, bait stations resulted in lower secondary exposure risks since most rodent deaths occurred underground .

Efficacy Studies

Field trials have demonstrated the efficacy of diphacinone in controlling rodent populations in specific ecosystems like Hawaiian montane forests. The use of hand-broadcast applications resulted in substantial reductions in rodent survival rates . This highlights the compound's utility in targeted pest management while also raising concerns about its environmental persistence.

Feral Pig Exposure Study

A significant concern with diphacinone use is its impact on feral pigs that may inadvertently consume bait pellets. A study indicated that while feral pigs could achieve high levels of diphacinone without immediate signs of poisoning, the long-term health implications remain uncertain . This raises questions regarding food safety for hunters and pets consuming feral pig meat.

Secondary Poisoning Incidents

Incidents of secondary poisoning have been documented where raptors such as American kestrels showed signs of intoxication after consuming rodents that had ingested diphacinone . These findings underscore the need for careful consideration of application strategies to mitigate risks to non-target species.

Summary Table: Diphacinone Applications and Findings

Análisis Bioquímico

Biochemical Properties

Diphacinone interacts with several biomolecules, primarily enzymes involved in the blood clotting process . It acts as a vitamin K antagonist, inhibiting the synthesis of blood clotting factors . This inhibition prevents the regeneration of vitamin K, leading to an inability to produce functional clotting factors and causing rodents to bleed to death .

Cellular Effects

Diphacinone has significant effects on various types of cells and cellular processes. It can block the vitamin K cycle, inhibit the activity of vitamin K epoxide reductase, and inhibit the formation of clotting factors (II, VII, IX, and X) in the liver, ultimately resulting in coagulopathy, widespread internal bleeding, and even death .

Molecular Mechanism

The molecular mechanism of action of Diphacinone involves its role as a vitamin K antagonist . It inhibits the synthesis of blood clotting factors by preventing the regeneration of vitamin K . This leads to an inability to produce functional clotting factors, causing widespread internal bleeding and potentially death .

Temporal Effects in Laboratory Settings

In a 14-day acute toxicity trial, a single oral sublethal dose of Diphacinone prolonged clotting time at 48 hours post-dose compared to controls . At higher dosages, clotting time was prolonged at both 24 and 48 hours post-dose .

Dosage Effects in Animal Models

In animal models, the effects of Diphacinone vary with different dosages . For instance, in horses, an approximate minimum toxic dosage (MTD) of oral Diphacinone was found to be 0.2 mg/kg . At this dosage, the horse experienced an extended prothrombin time and activated partial thromboplastin time, indicating a delay in blood clotting .

Metabolic Pathways

The metabolism and distribution of Diphacinone are markedly different in various species . In rats and pigs, hepatic elimination of anticoagulants occurs in a biphasic manner . Most of the ingested Diphacinone is not extensively metabolized and could accumulate for months in tissues such as the liver and muscle .

Transport and Distribution

After a drug enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes . Diphacinone, after an oral dose, can be widely distributed in body tissues and body fluid, especially in the liver, urine, and plasma .

Subcellular Localization

Given its role as a vitamin K antagonist and its impact on the synthesis of blood clotting factors, it is likely that Diphacinone interacts with components of the coagulation cascade, which are primarily located in the liver

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La difenadiona se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 1,3-indandiona con cloruro de difenilacetilo en condiciones específicas . La reacción generalmente requiere un solvente como diclorometano y un catalizador como cloruro de aluminio para facilitar la reacción de acilación .

Métodos de Producción Industrial

En entornos industriales, la producción de difenadiona involucra reactores químicos a gran escala donde los reactivos se combinan bajo temperaturas y presiones controladas. El producto luego se purifica mediante cristalización o destilación para obtener la pureza deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

La difenadiona se somete a varias reacciones químicas, que incluyen:

Oxidación: La difenadiona se puede oxidar para formar derivados de quinona.

Reducción: Se puede reducir para formar derivados de hidroquinona.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos (cloro, bromo) y catalizadores como cloruro de hierro(III).

Principales Productos Formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Derivados de difenadiona halogenados.

Comparación Con Compuestos Similares

Compuestos Similares

Warfarina: Otro antagonista de la vitamina K con una vida media más corta en comparación con la difenadiona.

Brodifacoum: Un rodenticida anticoagulante de segunda generación con una vida media más larga y una mayor potencia.

Clorofacinona: Similar a la difenadiona pero con diferentes propiedades farmacocinéticas.

Singularidad de la Difenadiona

La difenadiona es única debido a su vida media más larga en comparación con los anticoagulantes de primera generación como la warfarina, lo que la hace más efectiva para el control prolongado de roedores . Además, su capacidad de bioacumularse en el hígado la distingue de otros compuestos similares .

Actividad Biológica

Diphacinone is an anticoagulant rodenticide belonging to the class of vitamin K antagonists. It is primarily used for controlling rodent populations but has significant biological activity that warrants a detailed examination. This article explores its mechanisms of action, toxicity profiles, resistance in target species, and relevant case studies.

Diphacinone functions by inhibiting vitamin K epoxide reductase (VKOR), an enzyme critical for the synthesis of vitamin K-dependent clotting factors. This inhibition leads to a reduction in the levels of functional clotting factors II, VII, IX, and X, resulting in impaired blood coagulation and increased risk of hemorrhage.

Key Points:

- VKOR Inhibition : Diphacinone inhibits VKOR, preventing the regeneration of vitamin K.

- Clotting Factor Reduction : Affects factors II, VII, IX, and X, crucial for normal hemostasis.

- Delayed Action : Symptoms of poisoning may not appear until several days post-exposure due to the compound's long half-life in the body.

Toxicity Profiles

The acute toxicity of diphacinone varies among species. The oral LD50 values provide insight into its relative toxicity:

| Species | Oral LD50 (mg/kg) |

|---|---|

| Northern bobwhite | 2014 |

| Various rodents | 1.0 - 10.0 |

| Domestic cats | 2.0 - 5.0 |

Diphacinone is classified as slightly toxic to moderately toxic depending on the species and dose administered. For example, studies have shown that it can cause overt signs of intoxication and lethality in rodents following both acute oral and dietary exposure regimens .

Resistance Mechanisms

Resistance to diphacinone has been documented in various rodent populations. Genetic mutations in the VKORC1 gene have been identified as a primary mechanism behind this resistance. Laboratory studies comparing resistant strains with susceptible ones have highlighted specific missense mutations that confer a survival advantage against anticoagulant rodenticides .

Case Study: Genetic Resistance

- Study Findings : Laboratory strains displayed mutations leading to reduced VKOR activity.

- Implications : Resistance complicates pest control efforts and necessitates monitoring and management strategies.

Study 1: Effects on Non-target Species

A study assessed the impact of diphacinone on reptiles such as turtles and iguanas. The findings indicated that these species exhibited relative insensitivity to diphacinone compared to rodents. While some iguanas showed signs of internal bleeding, no fatalities were directly attributed to diphacinone exposure .

Study 2: Efficacy in Pest Control

Research combining diphacinone with cholecalciferol demonstrated enhanced efficacy against possums (Trichosurus vulpecula). The combination produced a slow-acting bait that effectively reduced possum populations while minimizing non-target impacts .

Propiedades

IUPAC Name |

2-(2,2-diphenylacetyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLAHSAISAEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O3 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82271-36-1 (cpd with unspecified hydrochloride-salt) | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032378 | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998), Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET], YELLOW-TO-WHITE CRYSTALS. | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.3 mg/L, temp not specified, Soluble in methyl cyanide, cyclohexane, SOL IN ETHER, GLACIAL ACETIC ACID, Soluble in acetic acid, For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page., Solubility in water: very poor | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density: 1.87 g/mL, 1.3 g/cm³ | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 1.2X10-8 mm Hg, 1.03X10-10 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Diphenadione delayed inhibition of prothrombin synthesis, correlated with delayed inhibition of vit K1 2,3-epoxide in vivo. Results provide evidence for proposed mechanism of action by preventing regeneration of vit K1 from its metabolite vit K1 2,3-epoxide., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Crystalline powder, White powder at room temperature | |

CAS No. |

82-66-6 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphacinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CA01C6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

295 to 297 °F (EPA, 1998), 141-145 °C, 147 °C | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.